Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-
Overview
Description
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-: is an organic compound characterized by the presence of a benzyloxy group attached to a brominated propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- typically involves the bromination of (2S)-3-(Benzyloxy)propanoic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted propanoic acids.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions yield (2S)-3-(Benzyloxy)propanoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Used in the study of metabolic pathways involving brominated compounds.
Medicine:
- Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and fine chemicals.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
- (2S)-3-(Benzyloxy)propanoic acid
- (2S)-3-(Benzyloxy)-2-chloropropanoic acid
- (2S)-3-(Benzyloxy)-2-iodopropanoic acid
Comparison:
(2S)-3-(Benzyloxy)propanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
(2S)-3-(Benzyloxy)-2-chloropropanoic acid: Similar reactivity but with different halogen bonding properties due to the presence of chlorine.
(2S)-3-(Benzyloxy)-2-iodopropanoic acid: More reactive in substitution reactions due to the larger size and lower bond dissociation energy of iodine compared to bromine.
Uniqueness: Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of a benzyloxy group and a brominated propanoic acid backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62076-21-5 |
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Molecular Formula |
C10H11BrO3 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(2S)-2-bromo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
VKJQJNVYWGDEQN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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